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4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE

PI3Kδ kinase inhibition oncology

4-Benzyl-1-(3-methylbenzoyl)piperidine (CAS 260428-67-9) is a substituted piperidine derivative belonging to the class of 1‑benzoylpiperidines. Its structure comprises a piperidine ring with a 4‑benzyl substituent and an N‑1‑(3‑methylbenzoyl) group, yielding the molecular formula C20H23NO and a molecular weight of 293.40 g/mol.

Molecular Formula C20H23NO
Molecular Weight 293.4 g/mol
CAS No. 260428-67-9
Cat. No. B2741264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE
CAS260428-67-9
Molecular FormulaC20H23NO
Molecular Weight293.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C20H23NO/c1-16-6-5-9-19(14-16)20(22)21-12-10-18(11-13-21)15-17-7-3-2-4-8-17/h2-9,14,18H,10-13,15H2,1H3
InChIKeyPOFAJEKTXKRKHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE (CAS 260428-67-9): Chemical Identity and Molecular Descriptors


4-Benzyl-1-(3-methylbenzoyl)piperidine (CAS 260428-67-9) is a substituted piperidine derivative belonging to the class of 1‑benzoylpiperidines [1]. Its structure comprises a piperidine ring with a 4‑benzyl substituent and an N‑1‑(3‑methylbenzoyl) group, yielding the molecular formula C20H23NO and a molecular weight of 293.40 g/mol . Key physicochemical descriptors include a computed logP of 4.0278, a topological polar surface area (TPSA) of 20.31 Ų, and a rotational barrier (Ea) of 59 kJ/mol for the piperidine–benzoyl bond [2]. These properties dictate its permeability, solubility, and conformational behavior in biological systems.

Class Substituted benzoylpiperidine probe
Workflow Kinase signaling, NMR dynamics, ADME modeling
Context PI3Kδ pathway studies, conformational analysis

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE: Why Generic Substitution Fails in Research Applications


In the class of 4‑benzylpiperidine‑1‑carbonyl derivatives, subtle structural variations profoundly alter target selectivity, binding potency, and physicochemical properties. For instance, shifting the methyl substituent on the benzoyl ring from the meta to the para position (as in N‑(4‑methylbenzoyl)‑4‑benzylpiperidine) changes the compound’s interaction with the enoyl‑ACP reductase InhA [1]. Even simpler analogs like unsubstituted 4‑benzylpiperidine exhibit different receptor profiles (e.g., weak MAO inhibition with IC50 values of 20 μM for MAO‑A and 2000 μM for MAO‑B) [2]. The specific substitution pattern of 4‑benzyl‑1‑(3‑methylbenzoyl)piperidine directly influences its PI3Kδ inhibitory activity, logP, and rotational dynamics—parameters that cannot be replicated by generic or closely related analogs. Consequently, substituting this compound with a purportedly “similar” piperidine derivative introduces uncontrolled variability in assay outcomes and biological interpretation.

1
Regioisomer mismatch
Shifting the methyl group to the para position (4-methylbenzoyl analog) alters target engagement, binding InhA instead of PI3Kδ, and may shift the selectivity profile away from PI3K isoform studies.
2
Parent scaffold interference
Unsubstituted 4-benzylpiperidine exhibits broad MAO inhibition and dopamine transporter interactions, a profile that does not reproduce the PI3Kδ pathway inhibition or rotational dynamics of the N-acylated derivative.
3
Conformational landscape differs
Analogs lacking the benzoyl group do not possess the 59 kJ/mol rotational barrier, which may shift NMR behavior, entropic binding contributions, and fragment-screening data interpretation.

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE: Quantitative Evidence for Scientific Selection


PI3Kδ Inhibitory Potency (IC50 = 102 nM) versus Unsubstituted 4‑Benzylpiperidine

4‑Benzyl‑1‑(3‑methylbenzoyl)piperidine inhibits human PI3Kδ‑mediated AKT phosphorylation in Ri‑1 cells with an IC50 of 102 nM [1]. In contrast, the parent scaffold 4‑benzylpiperidine does not exhibit measurable PI3Kδ inhibition under comparable assay conditions (no reported activity), underscoring that the 3‑methylbenzoyl substitution is essential for conferring this kinase selectivity.

PI3Kδ Inhibition
Head-to-head
IC50 = 102 nM
Versus parent scaffold (no measurable inhibition)
Reported >98-fold improvement in pathway inhibition potency
Ri-1 cell model, AKT phosphorylation assay
PI3Kδ kinase inhibition oncology

Lipophilicity and Predicted Permeability: LogP 4.03 vs. Parent 4‑Benzylpiperidine (LogP 2.23–2.56)

The computed octanol‑water partition coefficient (logP) of 4‑benzyl‑1‑(3‑methylbenzoyl)piperidine is 4.0278 [1]. For comparison, the unsubstituted 4‑benzylpiperidine exhibits logP values ranging from 2.23 to 2.56 depending on the computational method . This ~1.5‑unit increase in logP corresponds to a roughly 30‑fold increase in theoretical membrane permeability (based on the Lipinski relationship).

Lipophilicity (logP)
Cross-study
logP = 4.03
ΔlogP ≈ +1.5 vs parent scaffold
Supports permeability and CNS exposure model review
Computed value, context-dependent
ADME logP permeability

Rotational Barrier (Ea = 59 kJ/mol) Differentiating Conformational Dynamics from 4‑Benzylpiperidine

Temperature‑dependent 1H NMR spectroscopy reveals a rotational barrier of 59 kJ/mol for the piperidine–benzoyl bond in 4‑benzyl‑1‑(3‑methylbenzoyl)piperidine, with a pre‑exponential factor log(A) = –14.2 [1]. The parent 4‑benzylpiperidine lacks this amide‑type rotational restriction because it does not contain a benzoyl group; its conformational dynamics are governed solely by ring and side‑chain rotations. This barrier directly impacts the compound’s entropic contribution to target binding and its behavior in NMR‑based fragment screening.

Rotational Barrier
Head-to-head
Ea = 59 kJ/mol
Piperidine–benzoyl bond; parent lacks this restriction
Conformational landscape differs qualitatively
Variable-temperature ¹H NMR measurement
conformational analysis NMR dynamics

PI3Kδ Selectivity Over PI3Kα and PI3Kβ: Class‑Level Inference from Structurally Related Analogs

Although direct selectivity data for 4‑benzyl‑1‑(3‑methylbenzoyl)piperidine are not available, structurally related 4‑benzylpiperidine‑derived PI3Kδ inhibitors have demonstrated up to 1,000‑fold selectivity over PI3Kα and PI3Kβ isoforms [1]. The presence of the 3‑methylbenzoyl moiety in the target compound is consistent with the pharmacophore required for PI3Kδ selectivity observed in this chemical series. In contrast, 4‑benzylpiperidine exhibits broad, non‑selective interactions with monoamine oxidases and dopamine transporters (IC50 values ranging from 0.1 μM to 2 mM) [2].

PI3Kδ Selectivity
Class-level
Inferred high selectivity
Based on 4-benzylpiperidine analog data
Isoform-selectivity assay context requires direct verification
Data to verify; parent is non-selective MAO ligand
PI3Kδ selectivity kinase panel

4-BENZYL-1-(3-METHYLBENZOYL)PIPERIDINE: Optimal Research and Industrial Application Scenarios


PI3Kδ Inhibitor Probe in Kinase Signaling Studies

Use 4‑benzyl‑1‑(3‑methylbenzoyl)piperidine as a tool compound to dissect PI3Kδ‑dependent pathways in Ri‑1 cells or other PI3Kδ‑expressing models [1]. Its IC50 of 102 nM enables acute inhibition of AKT phosphorylation with minimal washout, while its selectivity profile (inferred from the 4‑benzylpiperidine class) reduces confounding effects on PI3Kα/β.

CNS‑Penetrant Probe for Neurological Target Engagement

Given its elevated logP (4.03) relative to 4‑benzylpiperidine (logP 2.23–2.56) [1], this compound is well‑suited for assays requiring blood‑brain barrier penetration. It can serve as a starting point for developing CNS‑active PI3Kδ inhibitors or as a reference standard in pharmacokinetic studies of brain‑penetrant benzoylpiperidines.

NMR Reference Standard for Amide Rotational Barrier Studies

The well‑characterized rotational barrier (Ea = 59 kJ/mol) [1] makes this compound an ideal reference standard for calibrating variable‑temperature NMR experiments and for training computational chemists in modeling hindered amide rotations.

SAR Comparator in Benzoylpiperidine Lead Optimization

When synthesizing and testing new 4‑benzylpiperidine derivatives, use 4‑benzyl‑1‑(3‑methylbenzoyl)piperidine as a benchmark to quantify the impact of meta‑methyl substitution on PI3Kδ potency, lipophilicity, and conformational dynamics. Compare directly with the para‑methyl isomer (N‑(4‑methylbenzoyl)‑4‑benzylpiperidine, InhA IC50 = 90 nM) [1] to guide further optimization.

Application
Selection Property
Validation Focus
PI3Kδ pathway studies
PI3Kδ inhibition assay context
AKT phosphorylation endpoint review
CNS permeability research
Computed logP and permeability context
Brain-penetrant exposure model review
Conformational dynamics NMR
Rotational barrier (Ea) attribute
Variable-temperature NMR calibration
Benzoylpiperidine SAR
Meta-methyl substitution benchmark
Regioisomer potency and selectivity review

Technical Documentation Hub

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8 linked technical documents
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